N-Ethylmethylamine

概要

説明

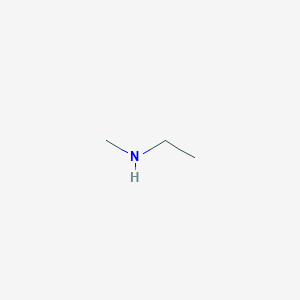

メチルエチルアミンは、N-メチルエチルアミンとしても知られており、化学式C₃H₉Nの有機化合物です。無色の液体で、強いアンモニア臭があり、非常に可燃性があります。

製造方法

合成経路と反応条件

メチルエチルアミンは、いくつかの方法で合成することができます。一般的な方法の1つは、100℃で24時間、圧力ボンベ中でN-ベンジリデンエチルアミンとヨウ化メチルを反応させる方法です。生成された生成物は、次いで水酸化ナトリウムで処理してメチルエチルアミンを遊離させる 。 別の方法は、マイクロチャネル反応器を用いた連続合成であり、N-ベンジリデンメチルアミンと硫酸ジエチルまたはN-ベンジリデンエチルアミンと硫酸ジメチルを制御された条件下で反応させる 。

工業的製造方法

工業的な環境では、メチルエチルアミンは、触媒の存在下でエチルアミンとホルムアルデヒドと水素を反応させることによって製造されることが多いです。この方法は、大規模生産を可能にし、化学業界で広く使用されています 。

準備方法

Synthetic Routes and Reaction Conditions

Methylethylamine can be synthesized through several methods. One common method involves the reaction of N-benzylideneethylamine with methyl iodide in a pressure bomb at 100°C for 24 hours. The resulting product is then treated with sodium hydroxide to liberate methylethylamine . Another method involves the continuous synthesis using a microchannel reactor, where N-benzylidene methylamine and diethyl sulfate or N-benzylidene ethylamine and dimethyl sulfate are reacted under controlled conditions .

Industrial Production Methods

In industrial settings, methylethylamine is often produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .

化学反応の分析

反応の種類

メチルエチルアミンは、次のものを含む様々な化学反応を起こします。

酸化: メチルエチルアミンは、酸化されて対応するニトロソ化合物を形成することができる。

還元: これは、還元されて1級アミンを形成することができる。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれる。

還元: 水素化リチウムアルミニウムなどの還元剤が使用される。

生成される主な生成物

酸化: ニトロソ化合物。

還元: 1級アミン。

科学的研究の応用

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

-

Fragment-Based Drug Discovery :

- Recent studies have identified EMA as a promising scaffold for inhibitors targeting soluble epoxide hydrolase (sEH), which is implicated in inflammation and hypertension. The compound demonstrated significant binding interactions with key catalytic residues, leading to the development of potent inhibitors .

| Application | Details |

|---|---|

| API Synthesis | Used in the production of drugs for neurodegenerative diseases. |

| Drug Discovery | Acts as a scaffold for developing sEH inhibitors, enhancing their potency significantly. |

Material Science Applications

- Synthesis of Polymers :

-

Metal Salts for Semiconductor Manufacturing :

- EMA is involved in the synthesis of metal salts such as tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium, which are volatile precursors used for depositing metal films in semiconductor fabrication. These materials are critical for producing thin films required in electronic devices .

| Material Science Application | Details |

|---|---|

| Polymer Synthesis | Used to create N-ethylmethylacrylamide for coatings and adhesives. |

| Semiconductor Manufacturing | Serves as a precursor for metal salts used in thin film deposition. |

Case Study 1: Pharmaceutical Development

A study conducted on the use of EMA in synthesizing novel sEH inhibitors demonstrated its effectiveness as a fragment in drug discovery. The research highlighted that modifications to EMA-based scaffolds led to compounds with IC50 values significantly lower than those of the original fragments, showcasing its potential in therapeutic applications against hypertension and inflammation .

Case Study 2: Semiconductor Fabrication

In semiconductor manufacturing, EMA-derived metal salts have been employed successfully to create high-quality thin films essential for modern electronics. The volatility and reactivity of these precursors allow for precise control over film deposition processes, which are crucial for device performance .

作用機序

メチルエチルアミンは、様々な分子標的に作用することでその効果を発揮します。これは、特定の酵素や受容体のリガンドとして作用し、その活性を調節することができます。正確な作用機序は、特定の用途と標的分子によって異なります。例えば、医薬品の合成では、メチルエチルアミンは構成要素として作用し、薬物の活性構造の一部を形成する 。

類似化合物との比較

メチルエチルアミンは、ジメチルアミンやジエチルアミンなどの他のジアルキルアミンに似ています。 これは、アミノ窒素に結合したメチル基とエチル基の特定の組み合わせが独特です。この独特の構造は、他のジアルキルアミンとは異なる化学的特性と反応性を付与します 。

類似化合物のリスト

- ジメチルアミン (CH₃)₂NH

- ジエチルアミン (C₂H₅)₂NH

- メチルアミン CH₃NH₂

- エチルアミン C₂H₅NH₂

生物活性

N-Ethylmethylamine (EMA) is a specialty amine with increasing significance in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of EMA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an organic compound with the formula . It features a simple structure consisting of an ethyl group attached to a methylamine moiety. This structural configuration allows EMA to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have identified EMA as a promising scaffold for the development of inhibitors targeting soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and hypertension. The binding interactions between EMA and sEH involve hydrogen bonds with key catalytic residues such as Asp335, Tyr383, and Tyr466. Initial screenings revealed that while EMA exhibited weak inhibitory activity (IC50: 800 μM), subsequent modifications led to the identification of more potent derivatives, with one showing an IC50 value of 0.51 μM, representing a significant enhancement in activity .

2. Neuroprotective Properties

EMA's involvement in synthesizing active molecules for treating neurodegenerative diseases indicates its potential neuroprotective effects. The compound is being explored as a precursor for various pharmaceuticals aimed at conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Experimental Evidence

A variety of studies have been conducted to elucidate the biological effects of EMA:

- Fragment-Based Drug Discovery : A study utilized X-ray crystallographic fragment screening to assess the binding capabilities of EMA derivatives with sEH. This approach successfully identified several compounds with enhanced inhibitory properties, underscoring EMA's potential as a lead compound in drug design .

- Toxicological Assessments : Investigations into the safety profile of EMA have been conducted, focusing on its metabolic pathways and potential toxic effects. These studies are crucial for evaluating EMA's suitability for therapeutic applications.

Data Summary

The following table summarizes key findings from studies on this compound:

特性

IUPAC Name |

N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060793 | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

390.0 [mmHg] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-78-2 | |

| Record name | N-Ethyl-N-methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE3IIW7JBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methylethylamine has a molecular formula of C3H9N and a molecular weight of 59.11 g/mol.

A: Yes, studies have used techniques like 1H NMR [, , ] and GC-MS [] to characterize Methylethylamine and its derivatives.

A: While specific stability data for Methylethylamine is limited in the provided research, its derivatives have been studied. For instance, N-nitrosomethylethylamine, a disinfection byproduct formed from Methylethylamine, is analyzed for its formation under varying molar ratios of reactants and reaction times. [, ]

A: Research on compounds like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a derivative of Methylethylamine, reveals that structural modifications significantly influence their binding affinity to sigma receptors. For instance, incorporating the compound into piperazine rings enhances binding affinity, while other modifications weaken it. []

A: One study reveals that inhaled Methylethylamine is metabolized to dimethylethylamine-N-oxide (DMEAO) and excreted in urine, with DMEAO accounting for a significant portion of the total excretion. []

ANone: The available research doesn't primarily focus on the therapeutic applications of Methylethylamine to discuss in vitro or in vivo efficacy. The focus lies more on its chemical properties and the behavior of its derivatives.

A: While specific toxicity data for Methylethylamine isn't discussed in the papers, it's important to note that it's a precursor to N-Nitrosomethylethylamine (NMEA), a potential carcinogen. [, ] Handling this compound requires caution and appropriate safety measures.

A: Various techniques like GC-LRMS [, ], GC-NPD [], HPLC-UV-IE [], 1HNMR [, , ], and FTIR [] are employed to analyze Methylethylamine, its derivatives, and their reaction products.

A: One study highlights that the photocatalytic degradation of Methylethylamine on platinum-deposited titanium dioxide in anoxic conditions can produce undesirable N-alkylated amines, raising environmental concerns. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。